Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate
Description
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is an isoxazole derivative characterized by a tert-butyl-substituted phenyl group at position 3, a methyl group at position 5, and an ethyl ester moiety at position 3. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, often employed in medicinal chemistry due to their bioisosteric properties and metabolic stability.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-6-20-16(19)14-11(2)21-18-15(14)12-7-9-13(10-8-12)17(3,4)5/h7-10H,6H2,1-5H3 |
InChI Key |
HSDONQADGYATQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated ring system.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Structural Features
The compound shares a common isoxazole-4-carboxylate backbone with analogs but differs in substituent groups at positions 3 and 4. Key structural variations among related compounds include:
Physicochemical Properties
- Solubility : Thiophene-containing derivatives (e.g., 45p) may exhibit better aqueous solubility due to sulfur’s polarity, whereas the tert-butyl analog is more hydrophobic.
- Thermal Stability: Bulky substituents like tert-butyl or anthracenone () may enhance thermal stability, as seen in the anthracene derivative’s crystalline packing.
Q & A
Advanced Research Question
- Lipophilicity Enhancement : The tert-butyl group increases membrane permeability, improving bioavailability .
- Steric Effects : Bulky substituents at the 3-position may hinder binding to off-target enzymes, enhancing selectivity .
- Electron-Withdrawing Groups : Fluorine or nitro groups at specific positions can modulate electronic interactions with active sites .
What safety precautions are recommended when handling this compound?
Basic Research Question
General guidelines include:
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- PPE : Wear nitrile gloves and safety goggles.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, per OSHA standards .
How can computational models predict interactions with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., PPAR-γ), analyzing hydrogen bonds and hydrophobic pockets .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes over 100-ns simulations.
- Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays .
What are the challenges in synthesizing enantiomerically pure forms of this compound?
Advanced Research Question
Challenges include:
- Chiral Resolution : Use chiral stationary phases in HPLC or enzymatic resolution methods.
- Asymmetric Synthesis : Develop enantioselective catalysts (e.g., Ru-BINAP complexes) for key steps like cyclization .
How can researchers address conflicting spectroscopic data during structural elucidation?
Advanced Research Question
- Multi-Technique Integration : Combine NOESY NMR (for spatial proximity) and IR (for functional group validation).
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as applied in analogous isoxazole studies .
- Quantum Chemical Calculations : Compare experimental NMR shifts with DFT-predicted values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
